2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorothiophenol with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)thioacetamide. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-(4-substituted phenyl)-1,3-thiazoles: Known for their antitumor activity.
2-Propanamido-4-(4-substituted phenyl)-1,3-thiazoles: Exhibits antibacterial properties.
Uniqueness
What sets 2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJDLRDTWOBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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